Superior Accumulation and Trough Levels: CGP52421 vs. Midostaurin and CGP62221 in AML Patients
In a phase I/II clinical trial evaluating midostaurin in patients with acute myeloid leukemia (AML), trough plasma concentrations of the metabolite CGP52421 were found to be 5.2–13.9 times higher than those of the parent drug midostaurin [1]. For patients who achieved a stable blast response, the mean trough concentration of CGP52421 reached 21.2 μM, markedly exceeding the concentrations of midostaurin (3.8 μM) and the alternative metabolite CGP62221 (3.7 μM) [1]. This indicates that CGP52421 is the dominant circulating species.
| Evidence Dimension | Mean trough plasma concentration in stable blast responders |
|---|---|
| Target Compound Data | 21.2 μM |
| Comparator Or Baseline | Midostaurin: 3.8 μM; CGP62221: 3.7 μM |
| Quantified Difference | CGP52421 concentration is 5.6-fold higher than midostaurin and 5.7-fold higher than CGP62221 |
| Conditions | AML patients receiving midostaurin (75 mg tid or 50-100 mg bid); steady-state trough levels |
Why This Matters
Procuring CGP52421 is essential for accurate LC-MS/MS calibration and for understanding the dominant active species in patient plasma during therapeutic drug monitoring.
- [1] O. Yin et al. Pharmacokinetics (PK) and pharmacodynamics (PD) of midostaurin (PKC412) in patients with acute myeloid leukemia (AML). Journal of Clinical Oncology. 2008; 26(15_suppl): 7064. DOI: 10.1200/jco.2008.26.15_suppl.7064. View Source
